molecular formula C26H22N2O2 B2927935 N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide CAS No. 1022401-41-7

N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide

Cat. No.: B2927935
CAS No.: 1022401-41-7
M. Wt: 394.474
InChI Key: PDPBSRDFGCHSRG-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide (CAS 1022401-41-7) is a chemical compound supplied with a documented purity of over 90% . This substance features a benzyloxy-pyridine scaffold, a pharmacophore of significant interest in medicinal chemistry, particularly in neuroscience research . The benzyloxy group is a recognized structural component in several potent and selective inhibitors of the human monoamine oxidase B (hMAO-B) enzyme, a key target for investigating therapeutic strategies for neurodegenerative conditions such as Parkinson's disease . Compounds containing this motif have been shown to act as reversible inhibitors, exhibit significant blood-brain barrier permeability in assays, and effectively stabilize protein-ligand complexes through interactions like π-π stacking, suggesting a strong potential for central nervous system (CNS) bioavailability . As a research chemical, this compound serves as a valuable reference standard and a potential building block for the synthesis and biological evaluation of novel molecules targeting MAO-B and other neurological targets. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle all chemicals appropriately in a laboratory setting.

Properties

IUPAC Name

2,2-diphenyl-N-(3-phenylmethoxypyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c29-26(24(21-13-6-2-7-14-21)22-15-8-3-9-16-22)28-25-23(17-10-18-27-25)30-19-20-11-4-1-5-12-20/h1-18,24H,19H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPBSRDFGCHSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of 3-(benzyloxy)pyridine: This intermediate can be synthesized by reacting 2-amino-3-hydroxypyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.

    Coupling with 2,2-diphenylacetyl chloride: The 3-(benzyloxy)pyridine is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-[3-(benzoyloxy)pyridin-2-yl]-2,2-diphenylacetamide.

    Reduction: Formation of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylamine.

    Substitution: Formation of substituted derivatives such as N-[3-(benzyloxy)-5-nitropyridin-2-yl]-2,2-diphenylacetamide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and diphenylacetamide moieties could play a role in binding to the active site of the target protein, influencing its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anti-Inflammatory Drug Candidates

L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide)

  • Key Features: Incorporates a morpholine and diethylamino group instead of the pyridine-benzyloxy moiety.
  • Activity : Demonstrated potent COX-2 inhibition (Ki values comparable to diclofenac and ibuprofen) in computational studies, with ligand efficiency metrics suggesting strong target engagement .
  • ADMET Profile: Polar substituents (morpholine, diethylamino) may improve solubility but reduce blood-brain barrier penetration compared to the benzyloxy-pyridine variant.

N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37)

  • Key Features : Replaces the pyridine ring with a benzothiazole core.
  • Synthesis: Prepared via PyBOP-mediated coupling of 2-(2,2-diphenylacetamide)acetic acid with 2-aminobenzothiazole .
  • Patent Context : Excluded from certain claims in EP3348550A1, suggesting structural or functional distinctions from the pyridine-based target compound .

N-(2-nitrophenyl)-2,2-diphenylacetamide

  • Key Features : Substitutes the pyridine-benzyloxy group with a nitro-substituted phenyl ring.
  • Physicochemical Properties : Molecular weight 332.35 g/mol, slightly lower than the target compound due to the absence of the benzyloxy group .
  • Applications: Noted in chemical catalogs but lacks direct pharmacological data, highlighting the critical role of heterocyclic cores (pyridine vs. benzene) in modulating activity.
Comparative Analysis of Substituent Effects
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties
Target Compound Pyridine 3-Benzyloxy, 2-diphenylacetamide ~400 (estimated) High lipophilicity (benzyloxy group)
L2 Propan-2-ylamine Morpholine, diethylamino ~450 (estimated) COX-2 inhibition (Ki ≈ diclofenac)
Compound 37 Benzothiazole Diphenylacetamide ~420 (estimated) Patent-excluded derivative
N-(2-nitrophenyl)-2,2-diphenylacetamide Benzene 2-Nitro group 332.35 Catalog-listed (no activity data)

Key Findings :

Heterocyclic Core Impact : Pyridine and benzothiazole derivatives exhibit distinct electronic profiles, affecting binding to enzymatic targets like COX-2. Benzothiazole’s sulfur atom may enhance π-π stacking or hydrogen bonding .

Excluded Patent Compounds: Derivatives like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide are excluded from patent claims, underscoring the specificity required for therapeutic efficacy or novelty .

Biological Activity

N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological effects.

  • Molecular Formula : C26H22N2O2
  • CAS Number : 1022401-41-7
  • Molecular Weight : 410.46 g/mol

This compound exhibits its biological activity primarily through interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors, which contributes to its pharmacological profile.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that derivatives of pyridine compounds, including this compound, have demonstrated significant antibacterial properties. In vitro studies have shown that these compounds exhibit activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects
    • The compound has been reported to inhibit the production of pro-inflammatory mediators such as leukotriene B4 (LTB4) by acting on epoxide hydrolase enzymes. This suggests a potential role in managing inflammatory conditions .
  • Cytotoxicity
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although further detailed investigations are required to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacteria
Anti-inflammatoryInhibits LTB4 production
CytotoxicityInduces apoptosis in cancer cells

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives related to this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyridine ring enhanced the compound's efficacy, particularly against resistant strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the benzyloxy group is critical for enhancing lipophilicity and improving cellular penetration, which is essential for its antimicrobial action. Additionally, variations in the diphenylacetamide structure can lead to differential activity profiles against specific targets.

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